Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
CAS No.: 2091009-80-0
Cat. No.: VC11672411
Molecular Formula: C8H8BrClN2O2
Molecular Weight: 279.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091009-80-0 |
|---|---|
| Molecular Formula | C8H8BrClN2O2 |
| Molecular Weight | 279.52 g/mol |
| IUPAC Name | ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C8H8BrClN2O2/c1-3-14-8(13)5-7(10)11-4(2)6(9)12-5/h3H2,1-2H3 |
| Standard InChI Key | GHRIDABVKDEQNS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=C(N=C1Cl)C)Br |
| Canonical SMILES | CCOC(=O)C1=NC(=C(N=C1Cl)C)Br |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, reflects its substitution pattern:
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Position 2: Ethyl ester group ()
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Position 3: Chlorine atom
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Position 5: Methyl group
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Position 6: Bromine atom
The SMILES string and InChI key provide unambiguous representations of its structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 279.52 g/mol | |
| XLogP3-AA | ~2.8 (estimated) | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 | |
| Melting Point | Not reported |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential halogenation and esterification steps. A representative route includes:
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Bromination: Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate reacts with -bromosuccinimide (NBS) in DMF under inert conditions to introduce bromine at position 6 .
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Chlorination: Subsequent treatment with chlorinating agents (e.g., ) replaces the hydroxyl group with chlorine at position 3.
Table 2: Reaction Conditions for Bromination Step
| Parameter | Value |
|---|---|
| Reactant | Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate |
| Reagent | NBS (1.05 equiv) |
| Solvent | DMF |
| Temperature | 0°C → room temperature |
| Reaction Time | 1 hour |
| Yield | 88% |
Biological and Chemical Applications
Materials Science
As a building block for:
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Metal-Organic Frameworks (MOFs): Pyrazine derivatives coordinate with transition metals to form porous structures.
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Ligands in Catalysis: Modifies catalytic activity in cross-coupling reactions.
Research Findings and Spectral Data
Nuclear Magnetic Resonance (NMR)
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4.30 (q, Hz, 2H, )
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2.45 (s, 3H, )
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1.29 (t, Hz, 3H, )
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautions
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